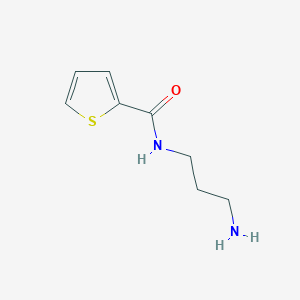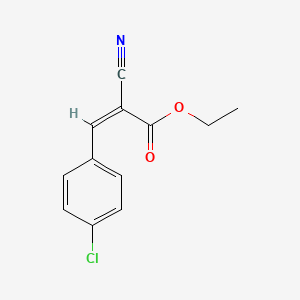
Cyclohexanecarboxylic acid 4-(3-(4-methoxy-phenyl)-3-oxo-propenyl)-phenyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexanecarboxylic acid, 4-methoxyphenyl ester is a type of ester formed from cyclohexanecarboxylic acid and 4-methoxyphenol . It has a molecular formula of C14H18O3 .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques. For instance, the structure of Cyclohexanecarboxylic acid, 4-methoxyphenyl ester, can be viewed using Java or Javascript .Chemical Reactions Analysis
Carboxylic acids, like cyclohexanecarboxylic acid, can react with bases to form salts and with active metals to form gaseous hydrogen . They can also react with cyanide salts to generate gaseous hydrogen cyanide .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be predicted based on its molecular structure. For example, the boiling point of a similar compound, Cyclohexanecarboxylic acid, 4-cyano-4-[3-(cyclopentyloxy)-4-methoxyphenyl]-, methyl ester, cis-, is predicted to be 502.4±50.0 °C and its density is predicted to be 1.16±0.1 g/cm3 .Aplicaciones Científicas De Investigación
Environmental Exposure and Health Impacts
- Plasticizer Substitutes: Cyclohexanecarboxylic acid derivatives, like 1,2-cyclohexane dicarboxylic acid diisononyl ester (DINCH), are used as substitutes for phthalate plasticizers in products, due to their lower toxicity and environmental impact. This study analyzed the presence of DINCH metabolites in urine samples, suggesting its widespread environmental exposure and the potential to use these metabolites as biomarkers for DINCH exposure assessment (Silva et al., 2013).
Chemical Synthesis and Material Science
- Synthesis of Functional Cyclic Esters: Research on the synthesis of cyclic esters, including those derived from cyclohexanone, has been conducted. These esters have applications in creating hydrophilic aliphatic polyesters for various industrial uses (Trollsås et al., 2000).
- Ferroelectric Liquid Crystals: Certain cyclohexanecarboxylic acid derivatives are used in synthesizing materials for electro-optic display device applications, particularly in liquid crystal technology (Kelly, 1989).
Polymer and Plasticizer Research
- Alternative Plasticizers: Research on cyclohexane dicarboxylic acid esters focuses on their role as non-toxic, environmentally friendly plasticizers. These esters exhibit similar performance to traditional phthalates but with reduced health risks (Ou et al., 2014).
Analytical Chemistry
- Identification of Plasticizers: Studies have been conducted on identifying new generation plasticizers, including isomers of cyclohexane dicarboxylic acid di(n- and isononyl) esters. This is important for assessing their release from polymers into the environment and their potential health effects (Dziwiński et al., 2017).
Conformational Analysis
- Structural Studies: Research on the structures of cyclohexane carboxylic acid derivatives provides insight into their conformational properties, which is vital for understanding their chemical behavior and potential applications (Chan et al., 1991).
Safety and Hazards
Propiedades
IUPAC Name |
[4-[(E)-3-(4-methoxyphenyl)-3-oxoprop-1-enyl]phenyl] cyclohexanecarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24O4/c1-26-20-14-10-18(11-15-20)22(24)16-9-17-7-12-21(13-8-17)27-23(25)19-5-3-2-4-6-19/h7-16,19H,2-6H2,1H3/b16-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPRVZMSZKXHNED-CXUHLZMHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)OC(=O)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)OC(=O)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B2743479.png)


![1-(Adamantan-1-yl)-3-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}urea](/img/structure/B2743486.png)

![N-(butan-2-yl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2743490.png)
![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B2743491.png)
![1-[5-Bromo-1-(2-trimethylsilylethoxymethyl)-1,2,4-triazol-3-yl]-N,N-dimethylmethanamine](/img/structure/B2743492.png)


![(2S,3R)-2,3,6,8,9-Pentahydroxy-3-[(Z)-2-hydroxy-4-oxopent-2-enyl]-10-(3-methylbut-2-enyl)-2,4-dihydroanthracen-1-one](/img/structure/B2743497.png)


![2-[(Cyclopent-3-en-1-yl)methoxy]-1,3-thiazole](/img/structure/B2743502.png)
